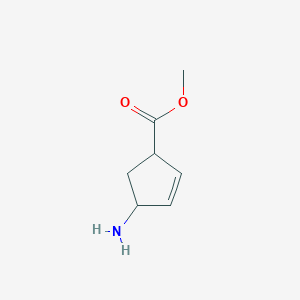

Methyl 4-aminocyclopent-2-ene-1-carboxylate

Overview

Description

Methyl 4-aminocyclopent-2-ene-1-carboxylate (CAS: 1170354-97-8, MW: 141.17 g/mol) is a cyclopentene derivative featuring an amino group at the 4-position and a methyl ester at the 1-position of the ring . Its stereoisomers, such as (1S,4R)- and (1R,4S)-configurations, are critical intermediates in pharmaceutical synthesis, notably as precursors for antiviral agents like Peramivir . The compound’s strained cyclopentene ring and functional groups confer unique reactivity, making it valuable in asymmetric catalysis and drug design.

Preparation Methods

Stereoselective Synthesis via Enzymatic Resolution

Reaction Overview

A prominent method involves the enzymatic resolution of γ-lactam intermediates. As detailed in a synthesis protocol , racemic 2-azabicyclo[2.2.1]hept-5-en-3-one undergoes resolution using L-(+)-tartaric acid in methanol. The process leverages chirality transfer during cyclization, achieving enantiomeric excess (ee) >99.5% for the (1S,4R) isomer .

Reaction Conditions and Steps:

-

Acidification and Seeding : The γ-lactam intermediate is dissolved in water, acidified to pH 1–2 with sulfuric acid, and seeded with racemic o-phthalaldehyde catalyst .

-

Reflux and Concentration : Heating under reflux for 10–15 hours followed by reduced-pressure concentration yields a crude amino acid.

-

Esterification : Treatment with thionyl chloride in methanol at 65°C for 8 hours forms the methyl ester .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-azabicyclo[2.2.1]hept-5-en-3-one | |

| Catalyst | L-(+)-tartaric acid | |

| Temperature | 65°C (esterification) | |

| Yield | 41.1% | |

| Enantiomeric Excess | >99.5% |

This method’s scalability is limited by the need for precise pH control and catalytic seeding, but it offers high stereochemical fidelity.

N-Protection and Deprotection Strategies

Di-tert-Butyl Carbonate Mediated Protection

A patent describes the use of di-tert-butyl carbonate (Boc₂O) to protect the amine group of (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate. The Boc-protected intermediate is isolated via crystallization, achieving 95.7% yield .

Procedure:

-

Suspension in Methanol : The L-tartrate salt of the amine is suspended in methanol with Boc₂O.

-

Base Addition : Triethylamine is added, inducing CO₂ evolution and dissolving the suspension .

-

Crystallization : Water addition and seeding at 5–10°C precipitate the Boc-protected product .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reagent | Di-tert-butyl carbonate | |

| Base | Triethylamine | |

| Temperature | 30–35°C (reaction), 5–10°C (crystallization) | |

| Yield | 95.7% | |

| Purity | [α]D²⁰ = −52.0° (c=1 g/dL, H₂O) |

This method is industrially favorable due to high yields and minimal byproducts.

Isolation of Free Amine from Tartrate Salts

Acid-Base Extraction

The L-tartrate salt of the amine is treated with methylamine in ethanol to precipitate tartaric acid as its di(methylammonium) salt, liberating the free amine .

Steps:

-

Dissolution : The tartrate salt is dissolved in methanol.

-

Base Treatment : Methylamine addition precipitates tartaric acid, leaving the amine in solution .

-

Filtration and Drying : The filtrate is concentrated to isolate the free amine .

Key Data:

This method is critical for obtaining the free amine for subsequent derivatization.

Comparative Analysis of Preparation Methods

| Method | Yield | ee | Scalability | Complexity |

|---|---|---|---|---|

| Enzymatic Resolution | 41.1% | >99.5% | Moderate | High |

| Boc Protection | 95.7% | N/A | High | Moderate |

| Acid-Base Extraction | N/A | >99.5% | High | Low |

The Boc protection route offers the highest yield and scalability, making it preferable for industrial production. Enzymatic resolution, while stereoselective, requires stringent conditions and offers lower yields.

Industrial-Scale Considerations

Continuous Flow Reactors

Though not explicitly detailed in the cited sources, industrial adaptations likely employ continuous flow systems to enhance efficiency. For example, the exothermic nature of Boc protection benefits from flow chemistry’s superior heat dissipation.

Crystallization Optimization

Seeding with enantiopure crystals (e.g., L-tartrate) ensures high ee in final products. Patents emphasize seeding at precise temperatures (5–10°C) to control crystal growth .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Methyl 4-aminocyclopent-2-ene-1-carboxylate serves as a versatile building block in organic synthesis. Its derivatives are synthesized for the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for various organic compounds |

| Chiral Scaffolds | Acts as a chiral building block in drug discovery |

Biology

Research indicates that derivatives of this compound may exhibit biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets such as enzymes and receptors.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of methyl 4-aminocyclopent-2-ene derivatives against various bacterial strains. Results indicated significant inhibition zones, suggesting potential for development as antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance therapeutic effects or reduce side effects.

Table 2: Medicinal Applications

| Application | Potential Use |

|---|---|

| Drug Development | Intermediate for synthesizing pharmacologically active compounds |

| Therapeutic Research | Investigated for anti-inflammatory and analgesic properties |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to serve as a reagent in various chemical processes.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of niche chemical products |

| Material Development | Contributes to the synthesis of advanced materials |

Mechanism of Action

The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 4-aminocyclopent-2-ene-1-carboxylate | 1170354-97-8 | C₇H₁₁NO₂ | 141.17 | Amino, ester |

| Methyl 1-(methylamino)cyclobutanecarboxylate | - | C₈H₁₅NO₂ | 157.21 | Methylamino, ester |

| Methyl 3-aminocyclopentanecarboxylate | - | C₇H₁₃NO₂ | 143.18 | Amino, ester (saturated) |

| Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | 128350-67-4 | C₈H₁₀O₃ | 154.17 | Ketone, ester |

| Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate | - | C₈H₁₂O₃ | 156.18 | Hydroxymethyl, ester |

Key Observations :

- Ring Size: Cyclobutane derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) exhibit higher ring strain and altered reactivity compared to cyclopentane/cyclopentene analogs .

- Functional Groups: The presence of a ketone (in Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate) reduces basicity compared to amino-substituted analogs, impacting hydrogen-bonding interactions .

- Stereochemistry: Enantiomers like (1S,4R)- and (1R,4S)-Methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride are distinct in pharmaceutical applications due to chiral specificity .

Key Observations :

- Protection Strategies: Amino groups in cyclopentene derivatives are often protected with trityl groups to prevent side reactions during synthesis .

- Ring Saturation: Hydrogenation of cyclopentene to cyclopentane (e.g., Methyl 3-aminocyclopentanecarboxylate) alters conformational flexibility and steric effects .

Pharmaceutical Relevance :

- This compound is a precursor to Peramivir, an antiviral drug, where its stereochemistry dictates binding affinity to neuraminidase enzymes .

- Derivatives like Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]-amino}cyclopent-1-ene-1-carboxylate (CAS: 1610377-05-3) are used in non-targeted drug discovery due to their modular reactivity .

Chemical Reactivity :

- Amino Group: Participates in nucleophilic reactions (e.g., acylations) and hydrogen bonding, critical for biological activity.

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .

- Cyclopentene Ring : The conjugated double bond facilitates Diels-Alder reactions, useful in natural product synthesis .

Biological Activity

Methyl 4-aminocyclopent-2-ene-1-carboxylate (also referred to as (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentene structure with an amino group and a methyl ester. Its molecular formula is , and it features a double bond between the second and third carbon atoms of the cyclopentene ring. The specific stereochemistry at the 1 and 4 positions contributes to its unique biological properties, making it an important building block in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amino group can form hydrogen bonds, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions modulate various biological processes, including enzyme inhibition and receptor binding:

- Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It has been suggested that this compound interacts with neurotransmitter receptors, particularly GABA receptors, which are crucial for neurological function.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential neuroprotective roles, particularly in conditions like neurodegeneration .

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, warranting further investigation into its mechanisms and efficacy.

- Analgesic Effects : Computer-aided predictions suggest possible analgesic effects, making it a candidate for pain management therapies.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Results indicated significant reduction in neuronal cell death compared to controls, supporting its potential use in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Methyl 3-amino-2-cyclopentenecarboxylate | Structure | Antimicrobial properties |

| (1S,3R)-methyl 3-amino-cyclobutene-1-carboxylate | Structure | Neuroprotective effects |

| (3R)-methyl 3-amino-cyclohexene-1-carboxylate | Structure | Potential analgesic activity |

The uniqueness of this compound lies in its specific stereochemistry and molecular configuration, which may confer distinct biological activities compared to these similar compounds.

Q & A

Q. Basic: What are the key synthetic routes for Methyl 4-aminocyclopent-2-ene-1-carboxylate, and how can reaction conditions be optimized for stereochemical control?

Methodological Answer:

The compound is synthesized via stereoselective pathways, often starting from D-limonene. A multi-step approach includes:

Hydroxyl Protection : Intermediate formation via dihydroxylation of D-limonene, followed by protection of hydroxyl groups (e.g., using trimethylsilyl chloride).

Elimination Reactions : Controlled elimination under acidic or basic conditions to form the cyclopentene core.

Deprotection : Final deprotection using HCl yields the hydrochloride salt .

Optimization Tips :

- Chiral Selectivity : Use chiral catalysts (e.g., Sharpless catalysts) to enhance enantiomeric excess.

- Yield Improvement : Adjust solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (0–25°C) to minimize side reactions.

- Validation : Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 142.1 (free base) .

Q. Advanced: How does the compound participate in substitution and oxidation reactions, and what are the mechanistic implications?

Methodological Answer:

- Substitution Reactions :

- Nucleophilic Attack : The amino group undergoes alkylation/acylation. Example: Reaction with benzoyl chloride in THF at 0°C yields N-benzoyl derivatives .

- Ester Hydrolysis : Acidic (HCl/H₂O) or basic (LiOH/MeOH) hydrolysis produces the carboxylic acid derivative, a precursor for bioactive molecules .

- Oxidation :

- Epoxidation : Use m-CPBA in dichloromethane to form epoxide intermediates.

- Catalytic Oxidation : Pd/C with O₂ selectively oxidizes the cyclopentene ring to a diketone .

Q. Advanced: How can computational methods elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- DFT Studies :

- Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, predicting nucleophilic/electrophilic sites .

- MD Simulations :

Q. Advanced: How should researchers resolve contradictions in stereochemical data from different analytical methods?

Methodological Answer:

- Scenario : Discrepancy between NMR (suggesting cis configuration) and X-ray (indicating trans).

- Resolution Steps :

- Re-examine NMR Assignments : Use NOESY to detect spatial proximity between H4 (amino) and H1 (ester).

- Verify Crystallographic Data : Check for twinning or disorder in X-ray datasets using PLATON .

- Cross-Validate : Compare with vibrational circular dichroism (VCD) spectra for absolute configuration .

Q. Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Bioactive Precursor : Used to synthesize conformationally restricted GABA analogues for neurological studies .

- Enzyme Inhibitors : The cyclopentene scaffold mimics transition states in enzyme-catalyzed reactions (e.g., protease inhibitors) .

- Peptide Mimetics : Incorporate into peptidomimetic designs to enhance metabolic stability .

Q. Advanced: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Handling :

- Waste Disposal :

Q. Advanced: How can reaction scalability challenges be addressed without compromising stereochemical purity?

Methodological Answer:

- Continuous Flow Synthesis :

- Implement microreactors for precise control of residence time and temperature during elimination steps.

- Catalyst Immobilization :

- Use polymer-supported catalysts to facilitate recycling and reduce metal leaching.

- In-line Analytics :

- Employ FTIR or Raman probes for real-time monitoring of intermediate formation .

Properties

IUPAC Name |

methyl 4-aminocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVYHALMQXHQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.